molecular formula C8H7ClN2O B597483 5-Chloro-6-methoxy-1H-pyrrolo[3,2-b]pyridine CAS No. 1260381-49-4

5-Chloro-6-methoxy-1H-pyrrolo[3,2-b]pyridine

Cat. No.: B597483
CAS No.: 1260381-49-4
M. Wt: 182.607
InChI Key: SNEUDGUKTCYZNT-UHFFFAOYSA-N
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Description

5-Chloro-6-methoxy-1H-pyrrolo[3,2-b]pyridine is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is characterized by the presence of a chlorine atom at the 5-position and a methoxy group at the 6-position on the pyrrolo[3,2-b]pyridine ring. It is of interest in various fields of scientific research due to its unique structural features and potential biological activities.

Properties

IUPAC Name

5-chloro-6-methoxy-1H-pyrrolo[3,2-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2O/c1-12-7-4-6-5(2-3-10-6)11-8(7)9/h2-4,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNEUDGUKTCYZNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(N=C2C=CNC2=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-6-methoxy-1H-pyrrolo[3,2-b]pyridine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloropyridine and 2-methoxypyridine.

    Formation of Intermediate: The initial step involves the formation of an intermediate compound through a series of reactions, including halogenation and methoxylation.

    Cyclization: The intermediate undergoes cyclization to form the pyrrolo[3,2-b]pyridine core structure.

    Final Functionalization:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-6-methoxy-1H-pyrrolo[3,2-b]pyridine can undergo various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 5-position can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of a base and a suitable solvent.

    Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, and palladium catalysts are commonly used.

    Coupling Reactions: Reagents include palladium catalysts, boronic acids, and alkynes. Conditions often involve the use of a base and a suitable solvent.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolopyridine derivatives, while coupling reactions can produce biaryl or alkyne-linked compounds.

Scientific Research Applications

5-Chloro-6-methoxy-1H-pyrrolo[3,2-b]pyridine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated as a potential lead compound for the development of new therapeutic agents.

    Industry: The compound is used in the development of advanced materials and as a precursor in the synthesis of functionalized molecules.

Mechanism of Action

The mechanism of action of 5-Chloro-6-methoxy-1H-pyrrolo[3,2-b]pyridine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-4-methoxy-1H-pyrrolo[2,3-b]pyridine
  • 5-Chloro-6-(dimethoxymethyl)-1H-pyrrolo[2,3-b]pyridine
  • 5-Chloro-1H-pyrrolo[2,3-b]pyridine

Uniqueness

5-Chloro-6-methoxy-1H-pyrrolo[3,2-b]pyridine is unique due to the specific positioning of the chlorine and methoxy groups on the pyrrolo[3,2-b]pyridine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

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